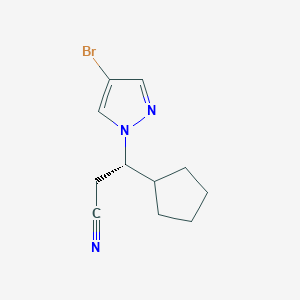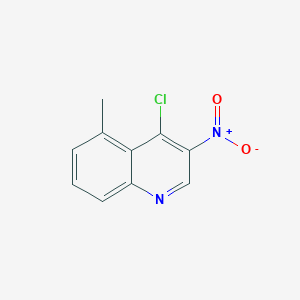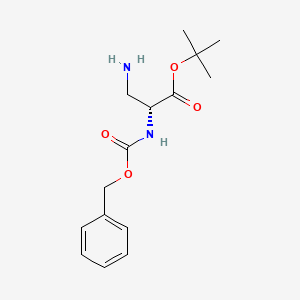
2-Chloro-1-fluoro-4-(4-fluorophenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-fluoro-4-(4-fluorophenyl)benzene is an aromatic compound with the molecular formula C12H7ClF2. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring, making it a halogenated aromatic compound. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 2-Chloro-1-fluoro-4-(4-fluorophenyl)benzene is through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include a temperature range of 50-100°C and the use of solvents such as toluene or ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening methods to optimize reaction conditions is also common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-fluoro-4-(4-fluorophenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products
The major products formed from these reactions include substituted benzene derivatives, quinones, and hydrocarbon derivatives .
Aplicaciones Científicas De Investigación
2-Chloro-1-fluoro-4-(4-fluorophenyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-fluoro-4-(4-fluorophenyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its ability to form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways . The compound’s effects are mediated through its binding to active sites or allosteric sites on proteins, altering their function .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-fluorobenzene: Similar in structure but lacks the additional fluorophenyl group.
4-Fluorobenzene: Contains only a single fluorine atom attached to the benzene ring.
2-Chloro-4-fluorobenzaldehyde: Contains an aldehyde group in addition to the chlorine and fluorine atoms.
Uniqueness
2-Chloro-1-fluoro-4-(4-fluorophenyl)benzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with an additional fluorophenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Propiedades
Fórmula molecular |
C12H7ClF2 |
|---|---|
Peso molecular |
224.63 g/mol |
Nombre IUPAC |
2-chloro-1-fluoro-4-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C12H7ClF2/c13-11-7-9(3-6-12(11)15)8-1-4-10(14)5-2-8/h1-7H |
Clave InChI |
UKYONYLOHKYCBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13653946.png)









![2,5-Dibromobenzo[d]oxazole](/img/structure/B13654016.png)



